molecular formula C14H27N3O3 B13002867 tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate

tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate

Cat. No.: B13002867
M. Wt: 285.38 g/mol
InChI Key: NCQMRXLDASWKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a piperazine ring, a tert-butyl group, and a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate typically involves the reaction of tert-butyl carbamate with a piperazine derivative. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in biological assays to evaluate its effects on different cell lines and microorganisms .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring and carbamate moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]-N-propylcarbamate exhibits unique chemical properties due to the presence of the propyl group and the specific arrangement of functional groups.

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-(2-oxo-2-piperazin-1-ylethyl)-N-propylcarbamate

InChI

InChI=1S/C14H27N3O3/c1-5-8-17(13(19)20-14(2,3)4)11-12(18)16-9-6-15-7-10-16/h15H,5-11H2,1-4H3

InChI Key

NCQMRXLDASWKIZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)N1CCNCC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.